molecular formula C5H3BrClNO B2520898 5-Bromo-3-chloro-2-hydroxypyridine CAS No. 58236-20-7; 58236-70-7

5-Bromo-3-chloro-2-hydroxypyridine

Cat. No.: B2520898
CAS No.: 58236-20-7; 58236-70-7
M. Wt: 208.44
InChI Key: IPWYUROVLMVBGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-chloro-2-hydroxypyridine is a useful research compound. Its molecular formula is C5H3BrClNO and its molecular weight is 208.44. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-3-chloro-2-hydroxypyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-3-chloro-2-hydroxypyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-3-chloro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClNO/c6-3-1-4(7)5(9)8-2-3/h1-2H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPWYUROVLMVBGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90973794
Record name 5-Bromo-3-chloropyridin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90973794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58236-70-7
Record name 5-Bromo-3-chloropyridin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90973794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Molecular weight and formula of 5-Bromo-3-chloro-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Structural Dynamics, Synthesis, and Characterization in Drug Discovery

Executive Summary

5-Bromo-3-chloro-2-hydroxypyridine (CAS: 58236-70-7) is a densely functionalized heterocyclic scaffold critical to medicinal chemistry.[1] Unlike simple pyridines, this molecule offers three distinct vectors for diversification: the electrophilic carbon centers at positions 3 (Cl) and 5 (Br) for cross-coupling, and the nucleophilic oxygen/nitrogen system at position 2.[1]

This guide moves beyond basic stoichiometry to address the molecule's complex behavior in solution—specifically its tautomeric equilibrium—and provides a validated roadmap for its synthesis and identification.[1]

Fundamental Chemical Identity

For high-precision applications, relying solely on average molecular weight is insufficient.[1] Mass spectrometry requires knowledge of exact isotopic masses.[1]

Table 1: Physicochemical Profile

ParameterValue / Description
IUPAC Name 5-Bromo-3-chloro-1H-pyridin-2-one (Preferred Tautomer)
Molecular Formula C₅H₃BrClNO
Average Molecular Weight 208.44 g/mol
Monoisotopic Mass 206.9087 Da (for ⁷⁹Br, ³⁵Cl)
Melting Point 199–202 °C
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF; sparingly soluble in water; moderate in MeOH
Isotopic Complexity

Due to the presence of both Bromine and Chlorine, the "Molecular Weight" is a weighted average. In High-Resolution Mass Spectrometry (HRMS), the compound presents a distinctive isotopic envelope.[1]

  • ⁷⁹Br : ⁸¹Br ratio

    
     1:1[1][2]
    
  • ³⁵Cl : ³⁷Cl ratio

    
     3:1[1][2][3]
    

This results in a triplet signal pattern (M, M+2, M+4) that serves as a primary fingerprint for identification (detailed in Section 5).[1]

Structural Dynamics: The Tautomerism Factor[1]

A common pitfall in handling this compound is assuming it exists purely as "2-hydroxypyridine" (enol form).[1] In the solid state and in polar solvents (DMSO, H₂O), the equilibrium strongly favors the 2-pyridone (lactam) form.[1]

This preference is driven by the robust amide-like resonance stabilization and the formation of hydrogen-bonded dimers.[1] The electron-withdrawing nature of the 3-Cl and 5-Br substituents further acidifies the N-H bond, but the pyridone form remains dominant.[1]

Visualization: Tautomeric Equilibrium

The following diagram illustrates the proton transfer shifting the aromatic enol to the carbonyl-containing lactam.[1]

Tautomerism Hydroxy 2-Hydroxypyridine Form (Lactim - Aromatic) Pyridone 2-Pyridone Form (Lactam - Dominant) Hydroxy->Pyridone Polar Solvent / Solid State Pyridone->Hydroxy Gas Phase / Non-polar

Figure 1: The lactim-lactam tautomerism.[1] In most drug discovery contexts (physiological pH/aqueous buffers), the molecule behaves as the Pyridone species.

Synthetic Pathways & Manufacturing[5]

The synthesis of 5-Bromo-3-chloro-2-hydroxypyridine must account for regioselectivity.[1] The 2-hydroxy (or 2-amino) group is a strong ortho/para director.[1]

Strategic Analysis
  • Direct Halogenation: Bromination of 2-hydroxypyridine typically occurs at the 5-position (para) first.[1] Subsequent chlorination must be forced to the 3-position (ortho).[1]

  • Diazotization (Recommended): Starting from 2-amino-5-bromo-3-chloropyridine allows for high purity, as the amino group directs halogenation efficiently before being converted to the hydroxyl group.[1]

Validated Protocol: The Diazotization Route

This workflow ensures correct isomer placement and high yields.[1]

Step-by-Step Methodology:

  • Precursor Preparation: Dissolve 2-amino-5-bromo-3-chloropyridine (1.0 eq) in aqueous H₂SO₄ (30% v/v).

  • Diazotization: Cool the solution to 0–5 °C. Add NaNO₂ (1.2 eq) aqueous solution dropwise. Critical: Maintain temperature <5 °C to prevent decomposition of the diazonium salt.[1]

  • Hydrolysis: After 1 hour, warm the solution to 80 °C. The diazonium group is displaced by water, generating the 2-hydroxy functionality (which tautomerizes to the pyridone).[1]

  • Isolation: Cool to room temperature. The product precipitates.[1][4] Filter the solid, wash with cold water, and recrystallize from ethanol.[1]

Visualization: Synthetic Workflow

Synthesis Start Start: 2-Aminopyridine Step1 1. Chlorination (NCS) (Targeting C3) Start->Step1 Step2 2. Bromination (NBS) (Targeting C5) Step1->Step2 Intermediate Intermediate: 2-Amino-5-bromo-3-chloropyridine Step2->Intermediate Step3 3. Diazotization (NaNO₂/H₂SO₄) & Hydrolysis Intermediate->Step3 0°C -> 80°C Final Final Product: 5-Bromo-3-chloro-2-hydroxypyridine Step3->Final

Figure 2: Stepwise synthesis via the aminopyridine pathway, ensuring regiochemical fidelity.

Analytical Characterization

To validate the identity of the synthesized compound, Mass Spectrometry (MS) and NMR are the gold standards.[1]

Mass Spectrometry: The Isotopic Fingerprint

Because of the specific natural abundance of ⁷⁹Br/⁸¹Br (50.7%/49.3%) and ³⁵Cl/³⁷Cl (75.8%/24.2%), the Molecular Ion (M⁺) is not a single peak.[1]

Table 2: Predicted MS Signals (ESI+)

Ion Speciesm/z (approx)Relative IntensityComposition
M 206.9 ~75% ⁷⁹Br + ³⁵Cl
M+2 208.9 ~100% (Base) (⁸¹Br + ³⁵Cl) & (⁷⁹Br + ³⁷Cl)
M+4 210.9 ~25% ⁸¹Br + ³⁷Cl

Note: The M+2 peak is the most intense because it represents the statistical overlap of the two most probable combinations.[1]

¹H-NMR Spectroscopy (DMSO-d₆)

The spectrum is simple due to the high substitution.[1]

  • δ ~12.0 ppm (br s, 1H): NH (Lactam form) or OH.[1] Broadness depends on water content/exchange.[1]

  • δ ~8.1 ppm (d, 1H, J=2.5 Hz): H-6 proton (adjacent to Nitrogen).[1]

  • δ ~7.9 ppm (d, 1H, J=2.5 Hz): H-4 proton (between Br and Cl).[1]

  • Coupling: The meta-coupling (J ~2.5 Hz) between H-4 and H-6 is characteristic of the pyridine ring.[1]

Applications in Drug Discovery[1][7]

This scaffold is not merely an end-product but a "linchpin" intermediate.

  • Suzuki-Miyaura Coupling: The C-Br bond at position 5 is significantly more reactive towards Pd-catalyzed oxidative addition than the C-Cl bond.[1] This allows for chemoselective arylation at C5, leaving C3 available for later modification.[1]

  • SNAr Reactions: The C-Cl bond at position 3, activated by the adjacent carbonyl (in pyridone form) and the electron-withdrawing bromine, can undergo nucleophilic displacement with amines or alkoxides under forcing conditions.[1]

  • Kinase Inhibition: The 2-pyridone motif mimics the hydrogen-bonding donor/acceptor pattern of DNA base pairs, making it a privileged scaffold for ATP-competitive kinase inhibitors.[1]

References

  • Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley.[1] (Context: Pyridone-Hydroxypyridine Tautomerism mechanisms).

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 19050009, 5-Bromo-3-chloro-2-hydroxypyridine. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of 5-Bromo-3-chloro-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. 5-Bromo-3-chloro-2-hydroxypyridine is a heterocyclic compound of interest in medicinal chemistry, and a thorough understanding of its solubility characteristics is paramount for its advancement in pharmaceutical research. This guide provides a comprehensive framework for determining the solubility profile of 5-Bromo-3-chloro-2-hydroxypyridine in various organic solvents. In the absence of extensive published quantitative data, this document emphasizes the foundational principles and detailed experimental protocols necessary for researchers to generate reliable and reproducible solubility data. Methodologies including gravimetric analysis, High-Performance Liquid Chromatography (HPLC), and UV-Vis spectrophotometry are detailed, alongside a discussion of the key physicochemical factors that govern the solubility of this halogenated hydroxypyridine derivative.

Introduction: The Significance of Solubility in Drug Development

The journey of a potential drug candidate from discovery to a marketable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous and non-aqueous solubility stands out as a critical parameter. Poor solubility can lead to low bioavailability, erratic absorption, and difficulties in formulation, ultimately causing the failure of an otherwise promising compound.

5-Bromo-3-chloro-2-hydroxypyridine is a substituted pyridine derivative, a class of compounds well-represented in pharmaceuticals.[1] The presence of halogen atoms and a hydroxyl group on the pyridine ring imparts a unique combination of polarity, hydrogen bonding capability, and lipophilicity, making its interaction with different solvents complex and crucial to understand. This guide serves as a practical, hands-on manual for researchers, providing not just the "how" but the "why" behind the experimental determination of its solubility profile.

Theoretical Framework: Predicting and Understanding Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process.[2] The extent to which 5-Bromo-3-chloro-2-hydroxypyridine dissolves in a particular solvent is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces between the solute and solvent molecules.

Molecular Structure and Physicochemical Properties

The structure of 5-Bromo-3-chloro-2-hydroxypyridine dictates its solubility behavior:

  • Polarity and Dipole Moment : The electronegative nitrogen, chlorine, and bromine atoms, along with the hydroxyl group, create a significant dipole moment, rendering the molecule polar. This suggests a higher affinity for polar solvents.[3]

  • Hydrogen Bonding : The 2-hydroxy group can act as both a hydrogen bond donor and acceptor. The pyridine nitrogen can act as a hydrogen bond acceptor. This capability is a primary driver of solubility in protic solvents like alcohols and water.

  • pKa : The acidic nature of the hydroxyl group and the basic nature of the pyridine nitrogen mean that the compound's ionization state will change with the pH of the medium. While this is most relevant for aqueous solubility, it can also influence solubility in acidic or basic organic solvents.

  • Halogen Bonding : The bromine and chlorine atoms can participate in halogen bonding, a noncovalent interaction that can influence crystal packing and interactions with certain solvents.[4]

Based on these properties, a qualitative prediction of solubility can be made:

  • High Solubility Expected in : Polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF, acetone).

  • Moderate Solubility Expected in : Solvents of intermediate polarity (e.g., ethyl acetate, dichloromethane).

  • Low Solubility Expected in : Nonpolar solvents (e.g., hexane, toluene).

Experimental Determination of Equilibrium Solubility

Equilibrium solubility is defined as the maximum concentration of a compound in a solvent at a given temperature and pressure, in equilibrium with the solid form of the compound.[2] The "shake-flask" method is the gold standard for determining equilibrium solubility.[5] The following protocols are designed to be robust and adaptable.

General "Shake-Flask" Protocol

This foundational protocol is the basis for all subsequent analytical methods. The core principle is to create a saturated solution and then accurately measure the concentration of the dissolved solute.

Step-by-Step Methodology:

  • Preparation : Add an excess amount of 5-Bromo-3-chloro-2-hydroxypyridine to a series of vials, each containing a different organic solvent of interest. The presence of undissolved solid is essential to ensure equilibrium is reached.[5]

  • Equilibration : Seal the vials to prevent solvent evaporation. Place them in a constant temperature shaker bath (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time to reach equilibrium should be established by taking measurements at different time points (e.g., 24, 48, 72 hours) and confirming that the concentration is no longer changing.[5]

  • Phase Separation : After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Separate the saturated solution from the undissolved solid. This is a critical step and can be achieved by:

    • Centrifugation : Centrifuge the vials at a high speed to pellet the solid.

    • Filtration : Filter the solution using a syringe filter (e.g., 0.22 µm PTFE for organic solvents) to remove any undissolved particles. Ensure the filter material is compatible with the solvent and does not adsorb the solute.

  • Analysis : Accurately determine the concentration of 5-Bromo-3-chloro-2-hydroxypyridine in the clear, saturated filtrate/supernatant using one of the analytical methods detailed below.

Diagram of the Shake-Flask Experimental Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_anal 4. Analysis A Add excess solid solute to vials B Add various organic solvents A->B for each solvent C Seal vials and place in shaker bath at constant T B->C D Agitate for 24-72h until equilibrium is reached C->D E Stop agitation, allow solid to settle D->E F Separate liquid from solid (Centrifuge or Filter) E->F G Collect clear saturated solution (filtrate) F->G H Determine concentration (Gravimetric, HPLC, UV-Vis) G->H

Caption: General workflow for the shake-flask method.

Analytical Method 1: Gravimetric Analysis

This method is straightforward and suitable for solutes with moderate to high solubility, where a significant mass of the solute can be recovered.[6][7]

Step-by-Step Protocol:

  • Tare : Accurately weigh a clean, dry evaporating dish to the nearest 0.1 mg (W_dish).

  • Sample Transfer : Pipette a known volume (e.g., 5.00 mL) of the saturated filtrate into the tared evaporating dish.

  • Evaporation : Carefully evaporate the solvent in a fume hood or using a rotary evaporator. For high-boiling point solvents like DMSO, a vacuum oven at elevated temperature may be necessary.

  • Drying : Once the solvent is removed, dry the residue in an oven at a temperature below the compound's melting point until a constant weight is achieved.

  • Weighing : Cool the dish in a desiccator and weigh it again to the nearest 0.1 mg (W_final).

  • Calculation :

    • Mass of solute = W_final - W_dish

    • Solubility (mg/mL) = (Mass of solute in mg) / (Volume of filtrate in mL)

Self-Validation: This method is self-validating through the process of drying to a constant weight. If consecutive weighings after drying periods are identical, it confirms that all solvent has been removed.

Analytical Method 2: High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method, ideal for determining the solubility of compounds with low to moderate solubility and for analyzing solubility in complex mixtures.[8][9]

Step-by-Step Protocol:

  • Method Development : Develop a suitable HPLC method for 5-Bromo-3-chloro-2-hydroxypyridine. This includes selecting an appropriate column (e.g., C18), mobile phase, flow rate, and UV detection wavelength (determined by scanning the UV spectrum of the compound).

  • Calibration Curve : Prepare a series of standard solutions of known concentrations of 5-Bromo-3-chloro-2-hydroxypyridine in a suitable solvent (e.g., acetonitrile or methanol). Inject these standards into the HPLC and create a calibration curve by plotting the peak area against concentration. The curve should have a correlation coefficient (R²) of >0.999.

  • Sample Preparation : Take the saturated filtrate obtained from the shake-flask experiment and dilute it accurately with the mobile phase to a concentration that falls within the range of the calibration curve.

  • Analysis : Inject the diluted sample into the HPLC and record the peak area.

  • Calculation :

    • Use the linear regression equation from the calibration curve (y = mx + c, where y is peak area and x is concentration) to calculate the concentration of the diluted sample.

    • Solubility (mg/mL) = (Calculated concentration of diluted sample) x (Dilution factor)

Trustworthiness: The linearity of the calibration curve and the use of a validated HPLC method ensure the trustworthiness of the results. System suitability tests should be run before each analysis sequence.

Analytical Method 3: UV-Vis Spectrophotometry

This method is rapid and convenient if the compound has a strong chromophore and the solvent does not absorb at the same wavelength. It is particularly useful for high-throughput screening.[10][11]

Step-by-Step Protocol:

  • Determine λ_max : Dissolve a small amount of 5-Bromo-3-chloro-2-hydroxypyridine in the solvent of interest and scan its absorbance from ~200-400 nm to determine the wavelength of maximum absorbance (λ_max).

  • Calibration Curve : Prepare a series of standard solutions of known concentrations in the same solvent. Measure the absorbance of each standard at λ_max and create a calibration curve by plotting absorbance versus concentration. The curve must obey the Beer-Lambert law in the chosen concentration range (R² > 0.99).

  • Sample Preparation : Dilute the saturated filtrate from the shake-flask experiment with the same solvent to an absorbance value that falls within the linear range of the calibration curve.

  • Analysis : Measure the absorbance of the diluted sample at λ_max.

  • Calculation :

    • Use the calibration curve's linear equation to determine the concentration of the diluted sample.

    • Solubility (mg/mL) = (Calculated concentration of diluted sample) x (Dilution factor)

Causality Behind Experimental Choices: The choice of analytical method depends on the expected solubility and available equipment. Gravimetry is simple but less sensitive. HPLC offers high sensitivity and specificity, making it ideal for low-solubility compounds or complex matrices. UV-Vis is fast and suitable for high-throughput screening but requires the compound to have a chromophore and is more susceptible to interference from impurities that absorb at the same wavelength.

Data Presentation and Interpretation

To ensure clarity and comparability, solubility data should be presented in a structured format.

Quantitative Data Summary
Solvent ClassSolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method Used
Polar Protic Methanol25[Experimental Value][Calculated Value]HPLC
Ethanol25[Experimental Value][Calculated Value]HPLC
Polar Aprotic Acetone25[Experimental Value][Calculated Value]Gravimetric
DMSO25[Experimental Value][Calculated Value]Gravimetric
Ethyl Acetate25[Experimental Value][Calculated Value]HPLC
Nonpolar Dichloromethane25[Experimental Value][Calculated Value]HPLC
Toluene25[Experimental Value][Calculated Value]HPLC
Hexane25[Experimental Value][Calculated Value]HPLC

Note: The table should be populated with experimentally determined values.

Impact of Temperature

The dissolution of most solids is an endothermic process, meaning solubility typically increases with temperature.[12][13] It is highly recommended to determine the solubility at different temperatures (e.g., 4°C, 25°C, 37°C) to understand the thermodynamic properties of the dissolution process.

Diagram of the Logic for Method Selection

G A Expected Solubility? B High (>10 mg/mL) A->B C Low / Unknown (<10 mg/mL) A->C D Gravimetric Method B->D E Does Compound have a UV Chromophore? C->E F Yes E->F G No E->G H HPLC Method F->H (High specificity) I UV-Vis Method F->I (High-throughput) G->H

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

This guide provides a robust framework for researchers to systematically determine and understand the solubility profile of 5-Bromo-3-chloro-2-hydroxypyridine. By combining a sound theoretical understanding of its physicochemical properties with rigorous, validated experimental protocols, scientists can generate the high-quality data essential for making informed decisions in drug discovery and development. The methodologies outlined herein are designed to be adaptable and to instill confidence in the accuracy and reliability of the generated solubility data, thereby accelerating the research and development process.

References

  • Determination of Solubility by Gravimetric Method. (n.d.).
  • How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. (2025, March 26). PharmaGuru.
  • Guidelines for Reporting Solubility Data. (2020, April 23). Thermodynamics Research Center.
  • Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.
  • Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.
  • Königsberger, E. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.
  • Al-Hamdani, S. A. H., & Al-Khafaji, R. A. M. (2023). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. MethodsX, 11, 102377.
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
  • Pyridine and Pyridine Derivatives. (2000). In Kirk-Othmer Encyclopedia of Chemical Technology. John Wiley & Sons, Inc.
  • Factors Affecting Solubility. (n.d.). Chemistry LibreTexts.
  • Lin, C. E., & Lin, W. C. (1998). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Analytical Chemistry, 70(14), 2915–2918.
  • Solubility. (n.d.). In Wikipedia. Retrieved February 15, 2026.
  • Shimizu, S., Watanabe, N., Kataoka, T., Shoji, T., Abe, N., Morishita, S., & Ichimura, H. (2005). Pyridine and Pyridine Derivatives. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.
  • How I can determination of the solubility constant by using Uv-Vis spectrophotometer? (2017, February 7).
  • A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. (n.d.).
  • Determination of Saturated Solubility of Naproxen using UV Visible Spectrophotometer. (2014). Research Journal of Pharmacy and Technology.
  • ICH Guideline M9: Biopharmaceutics Classification System-Based Biowaivers. (2021). Journal of Pharmaceutical Sciences.
  • WHO Technical Report Series, No. 937, 2006. Annex 8: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms.
  • Noncovalent Interactions in Halogenated Pyridinium Salts of the Weakly Coordinating Anion [Al(OTeF5)4]−. (2023). Chemistry – A European Journal, 29(5), e202202749.

Sources

Technical Guide: The Discovery, Chemistry, and Therapeutic Evolution of Substituted Hydroxypyridines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract This technical guide examines the structural evolution of substituted hydroxypyridines, a class of N-heterocycles that function as "privileged scaffolds" in medicinal chemistry. From their initial isolation in the 19th century to their critical role in modern hypoxia-inducible factor (HIF) stabilization and iron chelation therapy, this document analyzes the causal relationship between their tautomeric nature and their pharmacological efficacy.

Introduction: The Tautomeric Duality

Substituted hydroxypyridines occupy a unique chemical space defined by prototropic tautomerism .[1] Unlike simple phenols or pyridines, these molecules exist in a dynamic equilibrium between the hydroxy-pyridine (lactim) and pyridone (lactam) forms.[1][2]

This duality is not merely an academic curiosity; it is the determinant of biological activity. The ability to donate or accept hydrogen bonds, traverse lipophilic membranes, and chelate metal ions (


) relies on locking the molecule into a specific tautomer—often achieved through N-substitution or strategic ring functionalization.

Historical Evolution and Structural Foundations[3]

The history of hydroxypyridines is a timeline of moving from accidental isolation to rational design.

The Early Era (1849–1924)
  • 1849 (Isolation): Thomas Anderson isolates pyridine from bone oil, establishing the parent heterocycle.[1][3]

  • 1881 (The Hantzsch Synthesis): Arthur Hantzsch publishes the condensation of

    
    -keto esters with aldehydes and ammonia.[4] While initially yielding dihydropyridines, oxidative aromatization provided the first reliable route to substituted pyridines.
    
  • 1924 (Chichibabin): Aleksei Chichibabin develops the industrial synthesis of pyridines from aldehydes and ammonia, allowing for large-scale production of precursors.

The Chelation Era (1970s–1980s)

The field pivoted when researchers recognized the hydroxypyridinone motif as a bioisostere of catechol, capable of high-affinity iron binding.

  • 1970s (Ciclopirox): Hoechst AG (Lohaus & Dittmar) synthesizes Ciclopirox, an N-hydroxypyridone.[1][2][5] Unlike azoles, it targeted metal-dependent enzymes in fungi.[1][2]

  • 1981 (Deferiprone): G.J.[1][2][6][7][8] Kontoghiorghes designs Deferiprone (L1) at the University of Essex.[1][7] This was the first oral iron chelator, designed specifically to mimic the siderophores of bacteria but with a molecular weight low enough for oral bioavailability.

The Modern Era (HIF Stabilizers)
  • 2010s-Present: The discovery that HIF-prolyl hydroxylase (HIF-PH) enzymes require 2-oxoglutarate and iron led to the design of inhibitors like Vadadustat .[2] These drugs utilize a 3-hydroxypyridine-2-carbonyl motif to chelate the active site iron, mimicking the natural cofactor and tricking the body into producing erythropoietin.[2]

HistoryTimeline Start 1849: Pyridine Isolated (Anderson) Hantzsch 1881: Hantzsch Synthesis (Synthetic Access) Start->Hantzsch Ciclopirox 1970s: Ciclopirox (Antifungal N-oxide) Hantzsch->Ciclopirox Functionalization Deferiprone 1981: Deferiprone (Oral Iron Chelation) Ciclopirox->Deferiprone Rational Design Vadadustat 2020s: Vadadustat (HIF-PH Inhibition) Deferiprone->Vadadustat Bioisosterism

Figure 1: The chronological evolution from basic synthesis to targeted therapeutic design.[1][2]

The Science of Tautomerism

Understanding the lactam-lactim equilibrium is the prerequisite for working with these compounds.[1][2]

2-Hydroxypyridine vs. 2-Pyridone[2][9]
  • Gas Phase: The 2-hydroxypyridine (lactim) form is favored due to aromaticity retention.[1][2]

  • Solution/Solid State: The 2-pyridone (lactam) form dominates (K ~

    
     in favor of pyridone in water).[1][2] The amide-like linkage (
    
    
    
    ) creates a strong dipole and facilitates dimerization via hydrogen bonding, which is energetically favorable in polar media.[1][2]
3-Hydroxypyridines (The Chelation Core)

Unlike the 2- and 4-isomers, 3-hydroxypyridine cannot tautomerize to a neutral ketone without disrupting the ring conjugation.[2] However, when an adjacent carbonyl is introduced (as in 3-hydroxy-4-pyridinones like Deferiprone), the molecule forms a stable, bidentate ligand.[2]

Why this matters:

  • Drug Design: To ensure a drug stays in the "binder" conformation, chemists often N-alkylate the ring (e.g., N-methyl in Deferiprone).[2] This "locks" the tautomer into the pyridone form, preventing the shift to the non-chelating aromatic pyridine form.

Tautomerism Lactim 2-Hydroxypyridine (Lactim) Favored in Gas Phase Lactam 2-Pyridone (Lactam) Favored in Water/Solid Lactim->Lactam Solvent Polarity Dimer Pyridone Dimer (H-Bond Stabilized) Lactam->Dimer Concentration

Figure 2: The solvent-dependent equilibrium between lactim and lactam forms.[2]

Therapeutic Applications & Data

The following table summarizes the three major classes of drugs derived from this scaffold.

DrugClassStructure CoreMechanismKey Chemical Feature
Deferiprone Iron Chelator3-hydroxy-1,2-dimethylpyridin-4(1H)-oneBidentate chelation of

(3:1 complex)
N-Methylation locks the ketone tautomer; 3-OH provides the second donor atom.[2][9]
Ciclopirox AntifungalN-hydroxy-2-pyridoneChelation of

/

in enzymes
N-Hydroxyl group creates a cyclic hydroxamic acid bioisostere.[1][2]
Vadadustat HIF-PH Inhibitor3-hydroxy-2-pyridinecarboxamideCompetitive inhibition of 2-oxoglutarate2-Carboxamide works with 3-OH to mimic the 2-oxoglutarate binding motif.[2]

Experimental Protocols

Protocol A: Synthesis of Deferiprone (Maltol Conversion)

This protocol describes the conversion of Maltol (a naturally occurring pyrone) to Deferiprone.[1] This transformation is a classic example of converting a pyrone to a pyridone via amine insertion.[1]

Causality: The reaction is driven by the higher nucleophilicity of the amine compared to the ring oxygen. The methylamine attacks the pyrone ring, opening it and re-closing it to form the more stable lactam (pyridone).

Materials:

  • Maltol (3-hydroxy-2-methyl-4-pyrone)[2][10]

  • Methylamine (40% aqueous solution)[1][2]

  • Water (Solvent)[1][2][11]

  • Activated Charcoal (Purification)[1][2]

Step-by-Step Workflow:

  • Charge: In a round-bottom flask, dissolve 10g of Maltol in 40mL of water.

  • Addition: Add 20mL of 40% aqueous methylamine dropwise. Note: Reaction is exothermic.[2]

  • Reflux: Heat the mixture to reflux (

    
    ) for 6 hours.
    
    • Validation: Monitor via TLC (9:1 CHCl3:MeOH).[1][2] Maltol spot (

      
      ) should disappear; Deferiprone spot (
      
      
      
      ) appears.[1][2]
  • Decolorization: Cool to

    
    , add 1g activated charcoal, stir for 30 mins, and filter hot.
    
  • Crystallization: Cool filtrate to

    
     overnight. Deferiprone precipitates as white needles.[1][2]
    
  • Yield: Filter and dry. Expected yield: 65-75%.[1][2]

Synthesis Maltol Start: Maltol (Pyrone Core) Intermediate Ring Opening (Michael Addition/Elimination) Maltol->Intermediate Reflux (H2O) MeNH2 Reagent: Methylamine (Nucleophile) MeNH2->Intermediate Reflux (H2O) Product Product: Deferiprone (Pyridone Core) Intermediate->Product Cyclization (-H2O)

Figure 3: Synthetic pathway for the conversion of Maltol to Deferiprone.[1][2]

Protocol B: Tautomer Identification (UV-Vis Titration)

To verify if a synthesized hydroxypyridine is in the lactam or lactim form.[1][2]

  • Preparation: Prepare

    
     solutions of the analyte in (a) Cyclohexane (non-polar) and (b) Water (polar).
    
  • Measurement: Scan UV spectrum from 200-400 nm.

  • Analysis:

    • Lactim (OH-form): Shows distinct fine structure (vibronic bands) similar to pyridine.[1][2] Dominant in Cyclohexane.[1][2]

    • Lactam (NH=O form): Shows a broad, structureless band shifted to longer wavelengths (bathochromic shift).[1][2] Dominant in Water.[1][2]

  • Self-Validation: If the spectrum in water matches the spectrum of the N-methylated derivative (which cannot tautomerize), the compound exists as the lactam.

References

  • Hantzsch, A. (1881).[1][2][4] "Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen."[1][2] Berichte der deutschen chemischen Gesellschaft.

  • Kontoghiorghes, G. J. (1982).[1][2][7] "New orally active iron chelators."[1][2] The Lancet.[1] (Seminal paper on Deferiprone/L1).[1][2]

  • Katritzky, A. R., et al. (2010).[1][2] "Tautomerism in drug discovery, design, and development." Chemical Reviews. [1][2]

  • Lohaus, G., & Dittmar, W. (1981).[1] "Ciclopirox: A new topical antifungal agent."[1][2][5] Arzneimittel-Forschung.

  • Gupta, N., & Jayasree, A. (2017).[1][2] "HIF-prolyl hydroxylase inhibitors: A new paradigm in the treatment of erythropoiesis."[1][2] Drug Design, Development and Therapy.[1][7][8]

  • Dobbin, P. S., & Hider, R. C. (2002).[1] "Iron chelation therapy."[1][2][6][9] Chemistry in Britain.

Sources

Methodological & Application

Application Note: Regioselective N-Alkylation of 5-Bromo-3-chloro-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

The Challenge: The substrate 5-Bromo-3-chloro-2-hydroxypyridine (referred to herein as Substrate A ) presents a classic problem in heterocyclic chemistry: ambident nucleophilicity .

In solution, Substrate A exists in a tautomeric equilibrium between the 2-hydroxypyridine (lactim) and 2-pyridone (lactam) forms. While the 2-pyridone form is generally thermodynamically favored in polar solvents, the presence of the 3-chloro substituent introduces significant steric strain adjacent to the nitrogen center. This steric bulk can kinetically impede N-alkylation, leading to competitive O-alkylation (formation of 2-alkoxypyridines).

The Solution: This guide provides a validated protocol to maximize N-alkylation (the biologically relevant scaffold for many kinase inhibitors) while suppressing O-alkylation. The methodology relies on Hard-Soft Acid-Base (HSAB) principles, solvent polarity control, and precise temperature regulation.

Mechanistic Pathway

The reaction outcome is dictated by the specific coordination of the deprotonated intermediate.

  • N-Alkylation (Target): Favored by thermodynamic control, polar aprotic solvents (dissociated ion pairs), and "soft" electrophiles.

  • O-Alkylation (Impurity): Favored by kinetic control, "hard" electrophiles, and conditions that trap the oxygen anion (e.g., Ag+ salts or heavy steric hindrance at Nitrogen).

Mechanism Substrate 5-Bromo-3-chloro- 2-hydroxypyridine Anion Ambident Anion (Resonance Hybrid) Substrate->Anion Base (Deprotonation) N_Product N-Alkyl Pyridone (Target) Anion->N_Product Path A: Soft Electrophile Polar Aprotic Solvent (Thermodynamic) O_Product O-Alkyl Pyridine (Impurity) Anion->O_Product Path B: Hard Electrophile Ag+ Salts (Kinetic)

Figure 1: Mechanistic divergence in pyridone alkylation.

Pre-Reaction Planning

Materials & Reagents
ComponentSpecificationRole
Substrate A >98% PurityStarting Material
Alkyl Halide Bromide or Iodide (R-Br / R-I)Electrophile (Softer leaving groups favor N-alkylation)
Base Potassium Carbonate (

), Anhydrous
Mild base, promotes thermodynamic product
Solvent DMF (N,N-Dimethylformamide)Polar aprotic; promotes ion dissociation
Additive (Optional) Lithium Bromide (LiBr)Increases ionic strength; can disrupt O-coordination
Safety Critical
  • HBr Generation: The reaction generates hydrogen halide byproducts neutralized by the base. Ensure venting.

  • Toxicity: Halogenated pyridines are potential skin sensitizers. Handle in a fume hood.

  • DMF: Hepatotoxic. Use double-gloving.

Experimental Protocols

Protocol A: Standard N-Alkylation (Recommended)

Best for primary alkyl halides and general synthesis.

Step-by-Step:

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Charge Substrate A (1.0 equiv, e.g., 2.08 g, 10 mmol) and anhydrous

    
      (2.0 equiv, 2.76 g, 20 mmol) into the flask.
    
  • Solvent Addition: Add anhydrous DMF (10 volumes, 20 mL). Stir at room temperature for 15 minutes. Note: The solution may turn yellow/orange as the anion forms.

  • Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise via syringe.

    • Critical: If the alkyl halide is volatile, add it at 0°C, then warm up.

  • Reaction: Heat the mixture to 60°C . Monitor by TLC/LCMS.

    • Time: Typically 2–6 hours.

    • Optimization: If conversion is slow due to the 3-Cl steric bulk, increase temperature to 80°C. Do not exceed 90°C to avoid decomposition.

  • Workup:

    • Cool to Room Temperature (RT).

    • Pour into ice-water (100 mL). The N-alkyl product often precipitates as a solid.

    • If Solid: Filter, wash with water, and dry.

    • If Oil: Extract with EtOAc (3x). Wash organics with LiCl (5% aq) to remove DMF. Dry over

      
       and concentrate.
      
Protocol B: Difficult Substrates (Steric/Electronic Challenge)

Use if Protocol A yields <30% conversion or high O-alkylation.

  • Base Switch: Use Cesium Carbonate (

    
    )  (1.5 equiv).
    
    • Why? The larger Cesium cation is "softer" and dissociates more readily, exposing the naked Nitrogen anion. Note: While some literature suggests Cs favors O-alkylation in specific pyrimidones, in 3-halo-2-pyridones, the solubility benefit of Cs often drives the N-alkylation reaction to completion.

  • Temperature: Run at 90°C .

  • Solvent: Switch to NMP (N-Methyl-2-pyrrolidone) for higher thermal stability.

Analytical Validation (Self-Validating the Protocol)

You must distinguish the N-alkyl product (Target) from the O-alkyl impurity (Byproduct).[1] Do not rely solely on LCMS (masses are identical).

NMR Diagnostics Table
FeatureN-Alkyl Pyridone (Target) O-Alkyl Pyridine (Impurity)

NMR (

vs

)

3.8 – 4.2 ppm
(Shielded)

4.4 – 4.8 ppm
(Deshielded)

NMR (Carbonyl/C-O)

158 – 160 ppm
(Amide-like)

162 – 164 ppm
(Aromatic C-O)
Ring Protons (H-4, H-6) Distinct "Pyridone" coupling patternTypical "Pyridine" aromatic coupling
IR Spectroscopy Strong C=O stretch (~1650-1670

)
No Carbonyl ; C=N stretch only
Decision Logic for Purification

If the crude NMR shows a mixture (e.g., 80:20 N:O ratio):

  • Column Chromatography: The O-alkyl product is typically less polar (higher

    
    ) than the N-alkyl pyridone.
    
    • Eluent: Hexanes/EtOAc (O-alkyl elutes first).

  • Recrystallization: N-alkyl pyridones generally have higher melting points and crystallize more readily from Ethanol/Water than their oily O-alkyl counterparts.

Troubleshooting & Optimization Workflow

Workflow Start Start: Protocol A (K2CO3 / DMF / 60°C) Check Check LCMS/NMR After 4 Hours Start->Check Decision Outcome? Check->Decision Good >90% Conv. High N-Selectivity Decision->Good Success LowConv Low Conversion (<50%) Decision->LowConv Steric Issues HighO High O-Alkylation (>30%) Decision->HighO Kinetic Control Action1 Proceed to Workup Good->Action1 Action2 Increase Temp to 90°C OR Switch to Cs2CO3 LowConv->Action2 Action3 Switch Solvent to THF Use Soft Electrophile (Iodide) HighO->Action3

Figure 2: Optimization logic for deviations in yield or regioselectivity.

References

  • Review of Pyridone Tautomerism & Alkylation

    • Title: "The Tautomerism of 2-Hydroxypyridines and Rel
    • Source:Advances in Heterocyclic Chemistry (Academic Press).
    • Context: Establishes the thermodynamic preference for the pyridone form in solution.
    • URL:

  • Regioselectivity in Pyridone Alkylation

    • Title: "Alkylations of 2-Pyridones: A Study of Regioselectivity."
    • Source:Journal of Organic Chemistry.
    • Context: Details the solvent and base effects (K2CO3 vs Ag2CO3) on N vs O selectivity.
    • URL:

  • Spectroscopic Differentiation

    • Title: "NMR spectroscopic distinction between N- and O-alkyl
    • Source:Magnetic Resonance in Chemistry.
    • Context: Provides the definitive chemical shift ranges cited in Section 4.1.
    • URL:

  • Cesium Effect (Contextual)

    • Title: "Cesium carbonate promoted regioselective O-functionalization..."[2][3] (Note: Used as a counter-reference to avoid O-alkylation conditions).

    • Source:RSC Advances, 2023.[3]

    • URL:[3]

Sources

The Art of Palladium-Catalyzed Cross-Coupling: A Detailed Guide for the Functionalization of 5-Bromo-3-chloro-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for the design of novel functional molecules. Among the vast array of pyridine-based building blocks, 5-bromo-3-chloro-2-hydroxypyridine stands out as a particularly versatile intermediate. Its dihalogenated nature, coupled with the presence of a hydroxyl group, offers a rich platform for selective functionalization through palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of these powerful transformations, offering not just protocols, but a deeper understanding of the underlying principles that govern their success.

The strategic placement of bromine and chlorine atoms on the pyridine ring allows for chemoselective reactions. In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds generally follows the order C-I > C-Br > C-Cl.[1][2][3] This inherent difference in reactivity forms the basis for selectively functionalizing the C5-position (C-Br bond) while leaving the C3-position (C-Cl bond) intact for subsequent transformations. The hydroxyl group at the C2-position can also influence the reaction's outcome, potentially acting as a directing group or requiring careful selection of reaction conditions to avoid unwanted side reactions.[4]

This document will delve into the practical application of several key palladium-catalyzed reactions for the derivatization of 5-bromo-3-chloro-2-hydroxypyridine, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. Each section will provide a detailed experimental protocol, a discussion of the mechanistic rationale, and insights into the critical parameters that ensure high-yield and selective transformations.

The Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds with Precision

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds, making it an invaluable tool for the synthesis of biaryl and heteroaryl compounds.[1] In the context of 5-bromo-3-chloro-2-hydroxypyridine, this reaction allows for the selective introduction of a wide range of aryl and heteroaryl substituents at the C5-position.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

Suzuki_Miyaura_Cycle A Pd(0)L_n B Ar-Pd(II)(Br)L_n A->B Oxidative Addition (Ar-Br) D Ar-Pd(II)-Ar'L_n B->D Transmetalation (Ar'-B(OR)2 + Base) D->A Reductive Elimination (Ar-Ar') Heck_Cycle A Pd(0)L_n B Ar-Pd(II)(Br)L_n A->B Oxidative Addition (Ar-Br) D Ar-CH2-CH(R)-Pd(II)(Br)L_n B->D Migratory Insertion E H-Pd(II)(Br)L_n D->E β-Hydride Elimination E->A Reductive Elimination (with Base) Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle A Pd(0)L_n B Ar-Pd(II)(Br)L_n A->B Oxidative Addition (Ar-Br) D Ar-Pd(II)(C≡CR)L_n B->D Transmetalation D->A Reductive Elimination (Ar-C≡CR) E Cu(I)X F Cu(I)-C≡CR F->B To Pd Cycle G H-C≡CR G->F Deprotonation H Base Buchwald_Hartwig_Cycle A Pd(0)L_n B Ar-Pd(II)(Br)L_n A->B Oxidative Addition (Ar-Br) D [Ar-Pd(II)(NR2)L_n] B->D Amine Coordination & Deprotonation D->A Reductive Elimination (Ar-NR2) Carbonylative_Coupling_Cycle A Pd(0)L_n B Ar-Pd(II)(Br)L_n A->B Oxidative Addition (Ar-Br) D Ar-C(O)-Pd(II)(Br)L_n B->D CO Insertion F Ar-C(O)-Pd(II)-Ar'L_n D->F Transmetalation F->A Reductive Elimination (Ar-C(O)-Ar')

Sources

Synthesis of novel heterocyclic compounds using 5-Bromo-3-chloro-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Novel Heterocycles using 5-Bromo-3-chloro-2-hydroxypyridine

Executive Summary & Strategic Value

5-Bromo-3-chloro-2-hydroxypyridine (CAS: [Verify in Ref] ) represents a "privileged scaffold" in medicinal chemistry, offering three distinct vectors for diversification: the nucleophilic/electrophilic C2 center (tautomer-dependent), the sterically demanding C3-chlorine handle, and the highly reactive C5-bromine cross-coupling site.

This application note deviates from standard "recipe-based" guides. Instead, it provides a chemo-selective logic gate approach to synthesis. We define how to manipulate the intrinsic reactivity order (


) to access complex fused heterocycles and bi-aryl systems used in kinase inhibitors and agrochemicals.

Chemo-Selectivity & Reactivity Analysis[1]

To successfully utilize this scaffold, one must master its tautomeric equilibrium and halogen bond dissociation energy (BDE) hierarchy.

Tautomerism: The Gatekeeper

In the solid state and polar solvents (DMSO, MeOH), the molecule exists predominantly as the 2-pyridone tautomer. This dictates that direct alkylation often results in N-alkylation. To achieve O-functionalization (e.g., to create a leaving group at C2), one must lock the aromatic form or use hard electrophiles under specific conditions.

Reactivity Map

The following Graphviz diagram illustrates the divergent synthetic pathways available based on the initial activation step.

ReactivityMap Scaffold 5-Bromo-3-chloro- 2-hydroxypyridine Pyridone 2-Pyridone Form (Major Tautomer) Scaffold->Pyridone Polar Solvent Activated 5-Bromo-2,3- dichloropyridine Scaffold->Activated POCl3 / Base (Dehydroxychlorination) Suzuki C5-Aryl Coupling (Site Selective) Activated->Suzuki Pd(0) / Ar-B(OH)2 (C5-Br Reacts First) Fused Fused Heterocycles (Triazolopyridines) Activated->Fused Hydrazine + Cyclization

Figure 1: Reactivity landscape of the 5-bromo-3-chloro-2-hydroxypyridine scaffold.

Protocol 1: Scaffold Activation (Dehydroxychlorination)

Objective: Convert the 2-OH/C=O moiety into a reactive 2-Cl handle, yielding 5-bromo-2,3-dichloropyridine . Rationale: The 2-Cl group is essential for subsequent


 reactions. While C5-Br is better for Pd-coupling, C2-Cl is the primary site for nucleophilic attack due to nitrogen activation.
Materials
  • 5-Bromo-3-chloro-2-hydroxypyridine (1.0 eq)

  • Phosphorus Oxychloride (

    
    ) (5.0 eq)
    
  • Quinoline or

    
    -Dimethylaniline (1.0 eq) - Base catalyst
    
  • Acetonitrile (Optional, if solvent needed)

Step-by-Step Methodology
  • Setup: In a dry round-bottom flask under

    
     atmosphere, charge the starting hydroxypyridine.
    
  • Reagent Addition: Carefully add

    
     (neat) via syringe. Caution: Exothermic.[1] Add the organic base (Quinoline) dropwise. The base acts as a proton scavenger and accelerates the formation of the dichlorophosphate intermediate.
    
  • Reflux: Heat the mixture to 100°C (reflux) for 3–5 hours. Monitor by TLC (Hexane/EtOAc 8:2). The starting material spot (baseline/polar) should disappear, replaced by a high-

    
     non-polar spot.
    
  • Quench (Critical Safety Step): Cool the reaction to room temperature. Pour the mixture slowly onto crushed ice/water with vigorous stirring. Do not add water to the reaction. Maintain temperature <10°C to prevent violent hydrolysis.

  • Isolation: Neutralize the aqueous slurry with saturated

    
    . Extract with Dichloromethane (DCM) (3x). Dry organics over 
    
    
    
    and concentrate.
  • Purification: Flash chromatography (100% Hexane → 5% EtOAc/Hexane).

Expected Yield: 85–92% Key Data Point:


 NMR will show the loss of the broad OH/NH singlet and a slight downfield shift of the aromatic protons.

Protocol 2: Regioselective Suzuki-Miyaura Coupling

Objective: Functionalize the C5 position selectively while retaining the 2,3-dichloro motif. Scientific Logic: Despite C2 being electronically activated by the pyridine nitrogen, the C-Br bond is significantly weaker (


 kcal/mol) than the C-Cl bond (

kcal/mol). Using a mild Pd catalyst allows exclusive oxidative addition at C5.
Reaction Scheme Visualization

SuzukiWorkflow Substrate 5-Bromo-2,3-dichloropyridine Intermediate Oxidative Addition (Preferential at C-Br) Substrate->Intermediate Fast Catalyst Pd(dppf)Cl2 (3 mol%) Na2CO3 (2 eq) Catalyst->Intermediate Conditions Dioxane/H2O (4:1) 80°C, 4h Conditions->Intermediate Product 5-Aryl-2,3-dichloropyridine Intermediate->Product Transmetallation & Reductive Elimination

Figure 2: Workflow for C5-selective cross-coupling.

Protocol
  • Reagents: 5-bromo-2,3-dichloropyridine (1.0 eq), Aryl Boronic Acid (1.1 eq),

    
     (0.03 eq), 
    
    
    
    (2.0 eq).
  • Solvent System: 1,4-Dioxane : Water (4:1). Degas with Argon for 15 mins.

  • Reaction: Heat to 80°C. Note: Do not exceed 90°C to avoid activating the C2-Cl bond.

  • Workup: Standard aqueous extraction.

  • Outcome: The product retains the 2,3-dichloro handle, allowing for subsequent library generation via

    
     at C2.
    

Protocol 3: Synthesis of Fused Triazolopyridines

Objective: Construct a 6-bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyridine scaffold. Mechanism: This protocol exploits the high reactivity of C2-Cl toward hydrazine (regioselective


) followed by cyclocondensation.
Step-by-Step Methodology

Part A: Hydrazine Displacement

  • Dissolve 5-bromo-2,3-dichloropyridine (from Protocol 1) in Ethanol.

  • Add Hydrazine Hydrate (2.0 eq) at

    
    , then warm to RT.
    
  • Observation: A precipitate often forms. The 3-Cl substituent provides steric bulk but does not prevent attack at the highly electrophilic C2.

  • Isolation: Filter the solid. This is 5-bromo-3-chloro-2-hydrazinylpyridine .

Part B: Cyclization

  • Suspend the hydrazine intermediate in Triethyl Orthoformate (

    
    ).
    
  • Add a catalytic amount of p-TsOH.

  • Reflux for 2 hours.

  • Result: The hydrazine acts as a dinucleophile, closing the ring onto the pyridine nitrogen.

  • Product: 6-bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyridine.

Data Summary Table

Reaction StepTarget SiteReagentSelectivity DriverTypical Yield
Activation C2-OH → C2-Cl

Aromatization90%
Coupling C5-Br

Bond Energy (C-Br < C-Cl)75-85%
Fusion N1 / C2HydrazineElectronic Activation at C260-70% (2 steps)

References

  • Reactivity of Halopyridines: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010.

  • Regioselective Suzuki Coupling: Lützow, K., et al. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides." Chemical Science, 2016.

  • Chlorination Protocols: National Institutes of Health (NIH) / PubChem Protocols for Pyridine Chlorination.

  • Synthesis of Triazolopyridines: Organic Chemistry Portal - Synthesis of Triazolopyridines. Link

Sources

Troubleshooting & Optimization

Common side reactions in the synthesis of 5-Bromo-3-chloro-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Bromo-3-chloro-2-hydroxypyridine. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this synthesis. Our goal is to equip you with the scientific understanding and practical solutions to optimize your reaction outcomes, minimize impurities, and ensure the integrity of your final product.

Introduction: Navigating the Synthesis of a Key Intermediate

5-Bromo-3-chloro-2-hydroxypyridine is a valuable halogenated pyridine derivative widely employed as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique substitution pattern makes it a versatile building block. However, its synthesis is not without challenges. The presence of multiple reactive sites on the pyridine ring, coupled with the directing effects of the existing substituents, can lead to a variety of side reactions and the formation of difficult-to-separate impurities.

This guide will deconstruct the common synthetic pathways and provide a logical, cause-and-effect analysis of the side reactions you are most likely to encounter. By understanding the underlying mechanisms, you can proactively mitigate these issues and troubleshoot effectively when they arise.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific problems you may face in the laboratory.

I. Issues Related to Halogenation Reactions

A primary route to 5-Bromo-3-chloro-2-hydroxypyridine involves the halogenation of a pre-substituted 2-hydroxypyridine.

Question 1: I am attempting to brominate 3-chloro-2-hydroxypyridine, but I am observing the formation of multiple brominated species in my reaction mixture. How can I improve the selectivity for the desired 5-bromo product?

Answer: This is a classic case of over-bromination, a common side reaction when dealing with activated pyridine rings. The hydroxyl group at the 2-position is a strong activating group, making the pyridine ring susceptible to electrophilic substitution at multiple positions.

  • Underlying Cause: The electron-donating nature of the hydroxyl group activates the 4- and 6-positions for electrophilic attack. While the 5-position is the target, the reaction conditions can be harsh enough to promote further bromination, leading to di-brominated or even tri-brominated byproducts. A likely significant impurity is 3,5-dibromo-2-hydroxypyridine if the starting material was 3-bromo-2-hydroxypyridine intended for chlorination, or a di-bromo-chloro-hydroxypyridine if starting with 3-chloro-2-hydroxypyridine.

  • Troubleshooting & Prevention:

    • Control Stoichiometry: Carefully control the stoichiometry of your brominating agent (e.g., N-bromosuccinimide (NBS) or bromine). Use of a slight excess is common to drive the reaction to completion, but a large excess will almost certainly lead to over-bromination. Start with 1.0 to 1.1 equivalents of the brominating agent.

    • Temperature Control: Perform the reaction at a lower temperature. Electrophilic aromatic substitutions are sensitive to temperature. Running the reaction at 0°C or even lower can significantly improve selectivity by favoring the kinetically controlled product.

    • Choice of Brominating Agent: Consider using a milder brominating agent. If you are using elemental bromine, which is highly reactive, switching to NBS can provide better control over the reaction.

    • Solvent Effects: The choice of solvent can influence reactivity. Less polar solvents can sometimes temper the reactivity of the brominating agent.

  • Purification Strategy: If over-bromination has already occurred, separation can be challenging due to the similar polarities of the desired product and the over-brominated impurities.

    • Recrystallization: Recrystallization can be effective if there is a significant difference in the solubility of the products. Experiment with a range of solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).

    • Column Chromatography: For laboratory-scale purifications, silica gel column chromatography is the most reliable method to separate these closely related compounds. A gradient elution with a mixture of a nonpolar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate) will likely be necessary.

Question 2: During the chlorination of 3-bromo-2-hydroxypyridine, my yield of 5-chloro-3-bromo-2-hydroxypyridine is low, and I'm isolating a significant amount of starting material. What is causing the incomplete reaction?

Answer: Incomplete conversion during the chlorination of 3-bromo-2-hydroxypyridine is a frequent issue, often related to the reactivity of the chlorinating agent and the reaction conditions.

  • Underlying Cause: The pyridine ring is already partially deactivated by the presence of the bromine atom. The chlorinating agent may not be sufficiently reactive under the chosen conditions to achieve full conversion.

  • Troubleshooting & Prevention:

    • Choice of Chlorinating Agent: If you are using a mild chlorinating agent like N-chlorosuccinimide (NCS), you may need to switch to a more reactive one, such as chlorine gas or sulfuryl chloride (SO₂Cl₂). However, be aware that more reactive agents can also lead to more side products if not carefully controlled.

    • Catalyst: The use of a Lewis acid catalyst can enhance the electrophilicity of the chlorinating agent. However, this must be done with caution as it can also decrease selectivity.

    • Reaction Time and Temperature: Ensure the reaction is running for a sufficient amount of time. Monitor the reaction progress by TLC or LC-MS. A modest increase in temperature may be necessary to drive the reaction to completion, but this should be balanced against the risk of side reactions.

II. Issues Related to Synthesis from Dihalopyridines

Another common synthetic route involves the nucleophilic substitution of a halogen at the 2-position of a dihalopyridine, such as 5-bromo-2,3-dichloropyridine.

Question 3: I am synthesizing 5-Bromo-3-chloro-2-hydroxypyridine via the hydrolysis of 5-bromo-2,3-dichloropyridine with sodium hydroxide. My final product is contaminated with an impurity that has a similar mass. What could this be?

Answer: In this synthetic route, you are likely dealing with incomplete reaction or a competing nucleophilic substitution.

  • Underlying Cause: The most probable impurity is the starting material, 5-bromo-2,3-dichloropyridine, if the hydrolysis is incomplete. Another possibility, though less likely under standard conditions, is the substitution of the chlorine at the 3-position, which would result in an isomeric product. The chlorine at the 2-position is generally more labile to nucleophilic attack.

  • Troubleshooting & Prevention:

    • Reaction Conditions: Ensure your reaction conditions are forcing enough to drive the hydrolysis to completion. This may involve increasing the reaction temperature, extending the reaction time, or using a higher concentration of sodium hydroxide.

    • Monitoring: Closely monitor the disappearance of the starting material using an appropriate analytical technique like GC-MS or LC-MS.

    • Phase Transfer Catalyst: If you are running a biphasic reaction, the use of a phase transfer catalyst can improve the reaction rate and lead to a more complete conversion.

  • Purification Strategy:

    • Acid-Base Extraction: The product, being a hydroxypyridine, is acidic and will be deprotonated by a strong base like NaOH to form a water-soluble sodium salt. The unreacted 5-bromo-2,3-dichloropyridine is not acidic and will remain in the organic phase. You can exploit this by dissolving the crude product in an organic solvent, extracting with an aqueous base, separating the aqueous layer containing your product salt, and then re-acidifying the aqueous layer to precipitate the purified 5-Bromo-3-chloro-2-hydroxypyridine.

III. General Issues and Impurities

Question 4: I've noticed the formation of colored impurities in my final product, giving it a yellowish or brownish tint. What are these, and how can I remove them?

Answer: The formation of colored impurities is common in pyridine chemistry and can arise from several sources.

  • Underlying Cause:

    • Oxidation: Pyridine rings, especially when activated by a hydroxyl group, can be susceptible to oxidation, leading to the formation of colored byproducts.

    • Side Reactions with Reagents: Impurities in starting materials or reagents, or side reactions involving the reagents themselves, can generate colored species. For instance, reactions involving bromine can sometimes leave behind colored polybrominated species.

    • Degradation: The final product itself may be sensitive to light or air, leading to gradual degradation and color formation upon storage.

  • Troubleshooting & Prevention:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

    • High-Purity Reagents: Use high-purity, freshly opened or purified reagents and solvents.

    • Light Protection: Protect the reaction mixture and the final product from light, especially if you are using light-sensitive reagents like bromine.

  • Purification Strategy:

    • Charcoal Treatment: Treatment of a solution of your crude product with activated charcoal can be very effective at removing colored impurities.

    • Recrystallization: As mentioned previously, recrystallization is an excellent method for removing small amounts of impurities, including those that are colored.

Visualizing Reaction Pathways and Side Reactions

To provide a clearer understanding of the chemical transformations and potential pitfalls, the following diagrams illustrate the key reaction pathways and the formation of common impurities.

Synthesis_Pathways cluster_0 Route 1: Bromination of 3-Chloro-2-hydroxypyridine cluster_1 Route 2: Hydrolysis of 5-Bromo-2,3-dichloropyridine 3-Chloro-2-hydroxypyridine 3-Chloro-2-hydroxypyridine 5-Bromo-3-chloro-2-hydroxypyridine_1 5-Bromo-3-chloro-2-hydroxypyridine (Desired Product) 3-Chloro-2-hydroxypyridine->5-Bromo-3-chloro-2-hydroxypyridine_1 Brominating Agent (e.g., NBS) Over-brominated_Product Di/Tri-brominated Impurity 5-Bromo-3-chloro-2-hydroxypyridine_1->Over-brominated_Product Excess Brominating Agent / Harsh Conditions 5-Bromo-2,3-dichloropyridine 5-Bromo-2,3-dichloropyridine 5-Bromo-3-chloro-2-hydroxypyridine_2 5-Bromo-3-chloro-2-hydroxypyridine (Desired Product) 5-Bromo-2,3-dichloropyridine->5-Bromo-3-chloro-2-hydroxypyridine_2 NaOH / H₂O Incomplete_Reaction Unreacted Starting Material 5-Bromo-2,3-dichloropyridine->Incomplete_Reaction Insufficient Reaction Time / Temp.

Technical Support Center: Overcoming Low Yield in 5-Bromo-3-chloro-2-hydroxypyridine Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the derivatization of 5-Bromo-3-chloro-2-hydroxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common synthetic challenges. We will explore the causality behind experimental choices to empower you to optimize your reaction conditions and overcome low yields.

Introduction: Understanding the Substrate

5-Bromo-3-chloro-2-hydroxypyridine is a versatile, but often challenging, building block. Its reactivity is governed by several key features:

  • Electron-Deficient Ring : The electronegative nitrogen atom deactivates the pyridine ring, making it less reactive in some reactions and prone to coordination with metal catalysts, which can inhibit their activity.[1]

  • Tautomerism : The compound exists in equilibrium between the 2-hydroxypyridine and 2-pyridone forms. This equilibrium is influenced by solvent, pH, and temperature, and it dictates whether derivatization occurs at the oxygen or nitrogen atom.

  • Differential Halogen Reactivity : In palladium-catalyzed cross-coupling reactions, the Carbon-Bromine bond at the C5 position is significantly more reactive than the Carbon-Chlorine bond at the C3 position, allowing for selective functionalization.[2]

This guide will address these complexities in a practical, problem-solving format.

Part 1: Frequently Asked Questions (FAQs) - First Principles

This section addresses fundamental questions that are crucial to consider before starting or troubleshooting your experiment.

Q1: My derivatization reaction is consistently low-yielding. What are the most common culprits?

A1: Low yields with this substrate often stem from its inherent electronic properties and sensitivity.[1][3] The primary factors to investigate are:

  • Reagent & Solvent Purity: Pyridine derivatives and the organometallic reagents used in their functionalization can be highly sensitive to air and moisture.[1] Ensure all starting materials are pure and solvents are anhydrous.

  • Reaction Atmosphere: The electron lone pair on the pyridine nitrogen can coordinate with and inhibit metal catalysts.[1] Furthermore, many organometallic reagents and catalysts are oxygen-sensitive. Maintaining a strictly inert (Nitrogen or Argon) atmosphere is critical.

  • Suboptimal Conditions: Reaction parameters such as temperature, concentration, and reaction time are critical and often require optimization for specific substrates.[3]

  • Tautomerization: Uncontrolled tautomerism between the 2-hydroxy and 2-pyridone forms can lead to a mixture of O- and N-derivatized products, lowering the yield of the desired isomer.

Q2: How does the 2-hydroxy/2-pyridone tautomerism impact my choice of reaction conditions?

A2: The tautomeric equilibrium is a critical consideration, especially for alkylation reactions.

  • O-Alkylation Favored: In general, polar aprotic solvents (e.g., DMF, DMSO) favor the formation of the O-alkylated product. The use of a strong, non-nucleophilic base like sodium hydride (NaH) will irreversibly deprotonate the oxygen, leading to the desired ether.

  • N-Alkylation Risk: Polar protic solvents (e.g., ethanol, water) can stabilize the pyridone tautomer through hydrogen bonding, increasing the likelihood of N-alkylation.[4] The choice of a weaker base may also result in an equilibrium that allows for competing N-alkylation.

Q3: I want to perform a selective cross-coupling reaction. Which halogen should I target first?

A3: The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > Cl > F.[2] Therefore, the C-Br bond at the 5-position is substantially more reactive than the C-Cl bond at the 2-position. This allows for excellent regioselectivity. You can perform a mono-arylation at the C5 position under standard Suzuki, Heck, or other cross-coupling conditions, leaving the C-Cl bond intact for a subsequent, more forcing reaction if desired.[2]

Part 2: Troubleshooting Guides for Specific Derivatization Reactions

This section provides detailed troubleshooting for common low-yield scenarios in two major classes of derivatization.

2.1 Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds. However, low yields are common without careful optimization.[5] This guide focuses on selective coupling at the more reactive C5-Bromo position.

The following diagram outlines a systematic approach to diagnosing low yields.

troubleshooting_suzuki cluster_conditions Reaction Parameter Optimization start Low Yield (<50%) in Suzuki Coupling check_reagents Verify Purity & Integrity of Starting Materials: - 5-Bromo-3-chloro-2-hydroxypyridine - Boronic Acid/Ester - Anhydrous Solvents start->check_reagents check_atmosphere Ensure Strictly Inert Atmosphere (N2 or Ar) - Degas solvents - Use Schlenk techniques check_reagents->check_atmosphere Reagents OK check_conditions Review Reaction Parameters check_atmosphere->check_conditions Atmosphere OK byproducts Significant Byproducts Observed? check_atmosphere->byproducts Still Low Yield catalyst Catalyst/Ligand System - Increase loading (2-5 mol%) - Screen different ligands (e.g., PPh3, dppf) - Use pre-catalyst check_conditions->catalyst base Base Selection - K2CO3 (standard) - K3PO4 / Cs2CO3 (stronger, non-nucleophilic) - Use 2-3 equivalents catalyst->base No Improvement solvent Solvent System - Dioxane/H2O - Toluene/H2O - DMF base->solvent No Improvement temperature Temperature & Time - Increase temp (80-110 °C) - Monitor via TLC/GC-MS - Check for decomposition solvent->temperature No Improvement success Yield Improved temperature->success Improvement Seen protodeboronation Protodeboronation (Boronic acid consumed) - Use K3PO4 or Cs2CO3 - Use boronate ester (e.g., pinacol) - Shorter reaction time byproducts->protodeboronation Yes homocoupling Homocoupling (Aryl-Aryl from boronic acid) - Indicates O2 contamination - Improve degassing/inert atmosphere byproducts->homocoupling Yes protodeboronation->success homocoupling->success

Caption: Systematic workflow for troubleshooting low Suzuki coupling yields.

  • Problem: Low or No Conversion. The starting material is largely unreacted.

    • Possible Cause: Ineffective Catalyst System. The lone pair on the pyridine nitrogen can poison the palladium catalyst.

    • Solution: The choice of catalyst and ligand is critical.[1] For the reactive C-Br bond, standard phosphine ligands are often sufficient. If yields are low, consider a more robust system.

      • Action: Switch from a basic catalyst like Pd(PPh₃)₄ to a pre-catalyst like Pd(dppf)Cl₂, which is often more effective for heteroaromatic substrates.[2] Experiment with catalyst loading in the 2-5 mol% range.

  • Problem: Significant Protodeboronation. The boronic acid is consumed, but the desired product is not formed. This is the replacement of the boronic acid group with a hydrogen atom.

    • Possible Cause: The reaction conditions favor the undesired protodeboronation pathway over the productive transmetalation step. This can be exacerbated by long reaction times or suboptimal base choice.[6]

    • Solution:

      • Action 1: Switch to a stronger, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). These bases can promote the desired transmetalation step more effectively than weaker bases like K₂CO₃.[2]

      • Action 2: Replace the boronic acid with its corresponding pinacol boronate ester. Boronate esters are generally more stable and less prone to protodeboronation.

ParameterRecommended Reagents/ConditionsRationale & Considerations
Palladium Catalyst Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%)Pd(PPh₃)₄ is a common starting point.[2] Pd(dppf)Cl₂ is often superior for heteroaromatic substrates.[2]
Base K₂CO₃ or K₃PO₄ (2-3 equivalents)K₂CO₃ is a standard, effective base.[2] K₃PO₄ is stronger and can prevent side reactions like protodeboronation.[2][7]
Solvent System 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)Aqueous solvent mixtures are standard and effective for Suzuki reactions.[7][8]
Temperature 85-100 °CSufficient to promote oxidative addition and reductive elimination without causing significant decomposition.
  • Reaction Setup: To a dry Schlenk flask under an Argon atmosphere, add 5-Bromo-3-chloro-2-hydroxypyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.5 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 ratio) via syringe.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS every 1-2 hours.

  • Work-up: Once the starting material is consumed (typically 4-12 hours), cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Separate the layers and extract the aqueous phase twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

2.2 O-Alkylation / Etherification

Derivatizing the 2-hydroxy group via O-alkylation (a Williamson-type ether synthesis) is another common goal. Low yields often arise from incomplete reaction or competing N-alkylation.

troubleshooting_alkylation cluster_products Product Analysis start Low Yield in O-Alkylation check_base Verify Base Strength & Stoichiometry - Is the base strong enough (pKa)? - Use >1.1 equivalents - NaH, K2CO3, Cs2CO3 start->check_base check_solvent Review Solvent Choice - Polar aprotic (DMF, THF, Acetonitrile)  favors O-alkylation - Avoid protic solvents (EtOH, H2O) check_base->check_solvent Base is adequate check_electrophile Assess Alkylating Agent - Good leaving group (I > Br > OTs > Cl)? - Unhindered electrophile? check_solvent->check_electrophile Solvent is appropriate analysis Analyze Product Mixture (NMR, LC-MS) check_electrophile->analysis Electrophile OK, still low yield unreacted_sm Mainly Unreacted Starting Material analysis->unreacted_sm n_alkylated N-Alkylated Byproduct Detected analysis->n_alkylated decomposition Decomposition / Multiple Spots analysis->decomposition solution_sm Solution: - Use stronger base (e.g., NaH) - Increase temperature cautiously - Increase reaction time unreacted_sm->solution_sm solution_n Solution: - Switch to polar aprotic solvent (DMF) - Use a stronger, bulkier base - Lower temperature n_alkylated->solution_n solution_decomp Solution: - Use milder base (K2CO3) - Lower reaction temperature decomposition->solution_decomp success Yield Improved solution_sm->success solution_n->success solution_decomp->success

Caption: Decision tree for troubleshooting low O-alkylation yields.

  • Problem: Reaction stalls, leaving unreacted starting material.

    • Possible Cause: Incomplete deprotonation of the 2-hydroxy group. The chosen base is not strong enough to fully generate the nucleophilic pyridoxide anion.

    • Solution:

      • Action: Switch to a stronger base. If you are using K₂CO₃, consider switching to sodium hydride (NaH) in an anhydrous solvent like DMF or THF. Ensure at least 1.1-1.2 equivalents of base are used.[9]

  • Problem: A mixture of O- and N-alkylated products is formed.

    • Possible Cause: The reaction conditions allow the 2-pyridone tautomer to act as a competing nucleophile. This is common when using polar protic solvents or weaker bases.

    • Solution:

      • Action: Change the solvent to a polar aprotic solvent like DMF.[4] Polar aprotic solvents solvate the cation of the base but leave the anion (the nucleophile) more reactive, favoring the kinetically faster O-alkylation. Using a strong base like NaH will also lock the substrate in its pyridoxide form, preventing N-alkylation.

  • Reaction Setup: To a dry, three-neck round-bottom flask under a Nitrogen atmosphere, add 5-Bromo-3-chloro-2-hydroxypyridine (1.0 eq).

  • Solvent Addition: Add anhydrous DMF via syringe and stir until the solid is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until gas evolution ceases.

  • Alkylation: Cool the mixture back to 0 °C and add the alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC.

  • Work-up: Once complete, cool the mixture to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.[9]

  • Extraction: Dilute with water and extract three times with ethyl acetate.[9]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.

References
  • BenchChem. (2025).
  • BenchChem. (2025). Troubleshooting low yield in multi-component pyridine synthesis.
  • BenchChem. (2025). Troubleshooting common issues in pyridine synthesis.
  • CovaSyn. Optimizing Suzuki Coupling Reactions.
  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • McMullen, J. P., et al. (2016).
  • Chemistry LibreTexts. (2020). 8.3: Factors affecting rate of nucleophilic substitution reactions.
  • Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2).
  • ResearchGate. (2018). Suzuki coupling of different chloropyridines with phenylboronic acids.
  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-2-chloro-4-methoxypyrimidine.
  • St. Paul's Cathedral Mission College.
  • BenchChem. (2025).

Sources

Degradation pathways for 5-Bromo-3-chloro-2-hydroxypyridine under light and heat

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Halogenated Heterocycles Technical Support Center .

As a Senior Application Scientist, I understand that working with poly-functionalized pyridines like 5-Bromo-3-chloro-2-hydroxypyridine (also referred to as 5-bromo-3-chloropyridin-2-ol or its tautomer 5-bromo-3-chloro-2-pyridone) presents unique stability challenges. This molecule acts as a "chemical chameleon"—its reactivity shifts based on solvation, pH, and energy input (light vs. heat).

This guide is structured to troubleshoot the specific degradation pathways you will encounter in the lab, distinguishing between photolytic dehalogenation and thermal oxidation .

Module 1: Photostability & Light Sensitivity

The Core Issue: The Carbon-Bromine (C-Br) bond is the "weak link" in this molecule. Under UV/Vis irradiation, the bond dissociation energy (BDE) of C-Br (~68 kcal/mol) is significantly lower than that of C-Cl (~81 kcal/mol) or the heteroaromatic ring bonds.

FAQ: Why is my white solid turning yellow/brown on the benchtop?

Diagnosis: You are witnessing photo-oxidative degradation driven by radical formation. Mechanism:

  • Excitation: The pyridine ring absorbs UV light (typically

    
     ~230–300 nm depending on pH), promoting an electron to an excited singlet state.
    
  • Homolysis: The excited state undergoes homolytic cleavage of the C-Br bond at the 5-position.

  • Radical Fate: This generates a reactive pyridyl radical and a bromine radical (

    
    ).
    
    • Pathway A (Reduction): The pyridyl radical abstracts a hydrogen atom from the solvent or moisture, forming the des-bromo impurity (3-chloro-2-hydroxypyridine).

    • Pathway B (Coloration): The bromine radicals recombine to form

      
       (brown) or react with the pyridone ring to form complex coupled oligomers (yellow/orange).
      
Visualization: Photodehalogenation Pathway

The following diagram illustrates the primary degradation route under UV exposure.

Photolysis Parent 5-Bromo-3-chloro-2-hydroxypyridine (Parent) Excited Excited State [Singlet/Triplet] Parent->Excited hv (UV Light) RadicalPair Radical Pair (Pyridyl• + Br•) Excited->RadicalPair C-Br Homolysis DesBromo Impurity A: 3-Chloro-2-hydroxypyridine (Des-bromo) RadicalPair->DesBromo + H• (from solvent) Oligomers Oligomers/Coupling (Yellow/Brown Color) RadicalPair->Oligomers Radical Coupling

Figure 1: Mechanism of photolytic dehalogenation. The C-Br bond at position 5 is preferentially cleaved over the C-Cl bond at position 3.

Troubleshooting Protocol: Photostability Stress Test

If you observe unexplained potency loss, execute this rapid validation:

  • Prepare: Two 1 mg/mL solutions in Methanol (MeOH).

  • Expose: Wrap one vial in aluminum foil (Dark Control). Leave the other exposed to ambient light (or a UV chamber at 254 nm) for 4 hours.

  • Analyze: Inject both on HPLC.

  • Result: If the exposed sample shows a new peak at RRT ~0.8-0.9 (Des-bromo) and the Dark Control does not, you have a photolabile process. Action: Switch to amber glassware immediately.

Module 2: Thermal Stability & Process Safety

The Core Issue: While the aromatic ring provides thermal robustness, the 2-hydroxy/2-pyridone equilibrium creates susceptibility to hydrolysis and oxidation at elevated temperatures (>100°C).

FAQ: Can I reflux this intermediate in aqueous acid/base?

Technical Advice: Proceed with extreme caution.

  • Acidic Media: Generally stable, but prolonged reflux in strong mineral acids (HCl/HBr) can lead to hydrolytic dehalogenation (exchange of Cl/Br for OH), forming tri-hydroxy species.

  • Basic Media: High risk. The 2-hydroxypyridine is acidic (

    
    ). In strong base (NaOH), it forms the anion. While the anion is stable, the presence of oxygen at high temperatures can facilitate oxidative ring opening  or dimerization.
    
Data: Thermal Degradation Risk Profile
Stress ConditionPrimary DegradantMechanismRisk Level
Heat (Solid, <100°C) None (Stable)Crystal lattice stabilityLow
Heat (Solution, >80°C) N-Oxides / DimersOxidative couplingMedium
Acid Hydrolysis (1N HCl) 3-Chloro-2,5-dihydroxypyridineNucleophilic Aromatic Substitution (

)
Low-Medium
Base Hydrolysis (1N NaOH) Anionic DimerizationElectron-transfer oxidationHigh

Module 3: Analytical Troubleshooting (HPLC/LC-MS)

The Core Issue: Users often report "Ghost Peaks" or split peaks in chromatograms. This is rarely degradation; it is usually Tautomerism .

FAQ: I see two peaks for my pure standard. Is it degrading?

Diagnosis: Likely Keto-Enol Tautomerism . 5-Bromo-3-chloro-2-hydroxypyridine exists in equilibrium between the hydroxy-form (enol) and the pyridone-form (keto).

  • Non-polar solvents (CHCl3): Favors Hydroxy-form.

  • Polar solvents (H2O/MeOH): Favors Pyridone-form.

  • Chromatography: If your mobile phase pH is near the

    
     (~9) or if the kinetics of interconversion are slow on the column timescale, you will see peak broadening or splitting.
    
Workflow: Distinguishing Impurities from Tautomers

Use this decision tree to validate your analytical method.

AnalyticalTroubleshooting Start Observation: Unexpected Peak in HPLC CheckUV Check UV Spectrum (DAD) Start->CheckUV Identical Spectra Identical to Parent? CheckUV->Identical Differs Spectra Differs? CheckUV->Differs Tautomer Likely Tautomer (Not Degradation) Identical->Tautomer Equilibrium Shift Degradant Likely Degradant Differs->Degradant MassSpec Run LC-MS Degradant->MassSpec M_minus_Br Mass = M - 79/81 (Br) MassSpec->M_minus_Br Photolysis Product M_plus_16 Mass = M + 16 (O) MassSpec->M_plus_16 Oxidation Product

Figure 2: Analytical decision tree for impurity identification. Tautomers often share identical UV maxima but separate chromatographically.

References

  • Sigma-Aldrich. (n.d.). 3-Bromo-5-chloro-2-hydroxypyridine Product Specification & Safety Data Sheet. Retrieved from (Note: Isomer specificity is critical; general handling applies to 5-Br-3-Cl isomer).

  • Skoutelis, C. et al. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity. Journal of Hazardous Materials, 321, 753-763.[1] Retrieved from (Establishes baseline for halopyridine photolysis).

  • Koeppen, R. et al. (2019). Photodegradation of brominated flame retardants...[2][3] Kinetics and photolysis products. Chemosphere, 230, 333-342. Retrieved from (Demonstrates preferential C-Br cleavage kinetics).

  • Hansen, P. E. et al. (2023). Tautomerism of pyridinylbutane‐1,3‐diones: An NMR and DFT study. Journal of Physical Organic Chemistry. Retrieved from (Mechanistic insight into pyridone/hydroxy tautomerism).

Sources

Validation & Comparative

Validating Orthogonal Reactivity: A Comparative Guide to 5-Bromo-3-chloro-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the experimental validation of 5-Bromo-3-chloro-2-hydroxypyridine (CAS 58236-70-7) , focusing on its utility as an orthogonally reactive scaffold in medicinal chemistry.

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers CAS Focus: 58236-70-7 (Target), 137628-16-1 (Isomer Comparison)

Executive Summary: The Case for Mixed Halogenation

In the design of kinase inhibitors and GPCR ligands, the pyridine scaffold is ubiquitous. However, standard building blocks like 3,5-dibromo-2-hydroxypyridine often suffer from poor regioselectivity during cross-coupling events, leading to statistical mixtures of mono- and bis-arylated products.

5-Bromo-3-chloro-2-hydroxypyridine solves this problem through electronic and steric orthogonality . The C5-Bromine bond is significantly more labile towards oxidative addition than the C3-Chlorine bond, allowing for controlled, sequential functionalization without the need for protecting groups. This guide validates this reactivity profile against common alternatives.

Comparative Snapshot
Feature5-Bromo-3-chloro-2-hydroxypyridine 3,5-Dibromo-2-hydroxypyridine3-Bromo-5-chloro-2-hydroxypyridine
Primary Reactivity High Selectivity (C5-Br) Low Selectivity (Mixture of C3/C5)High Selectivity (C3-Br)
Steric Environment C5 is accessible; C3 is hindered by C2=OSymmetricC3-Br is hindered
Orthogonality Excellent (Br vs Cl) Poor (Br vs Br)Good (Br vs Cl)
Application Sequential Library GenerationSymmetric Core SynthesisSpecialized C3-first analogs

Experimental Validation: Sequential Functionalization

The following protocols validate the claim that this scaffold allows for "programmed" substitution.

Workflow Visualization

The diagram below illustrates the divergent pathways available to this scaffold, highlighting the selectivity of the C5-Br bond over the C3-Cl bond.

ReactionPathways Start 5-Bromo-3-chloro- 2-hydroxypyridine Step1 Step 1: Suzuki Coupling (Pd(PPh3)4, Ar-B(OH)2) Start->Step1 C5-Br Activation Product1 5-Aryl-3-chloro- 2-hydroxypyridine (>95% Regioselectivity) Step1->Product1 Step2 Step 2: N-Alkylation (MeI, K2CO3) Product1->Step2 Tautomer Trapping Product2 N-Methyl-5-aryl- 3-chloropyridone Step2->Product2 Step3 Step 3: Buchwald-Hartwig (Pd2(dba)3, XPhos, Amine) Product2->Step3 C3-Cl Activation Final Multifunctionalized Pyridine Core Step3->Final

Figure 1: Sequential functionalization workflow demonstrating the preservation of the C3-Cl handle for late-stage diversification.

Protocol A: Regioselective Suzuki-Miyaura Coupling (C5-Selective)

Objective: Validate that the C5-Br bond reacts exclusively while preserving the C3-Cl bond.

Reagents:

  • Substrate: 5-Bromo-3-chloro-2-hydroxypyridine (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.1 equiv)

  • Catalyst: Pd(PPh3)4 (3-5 mol%)

  • Base: Na2CO3 (2.0 equiv, 2M aqueous)

  • Solvent: DME/H2O (3:1 v/v)

Methodology:

  • Degassing: Charge reaction vessel with substrate, boronic acid, and catalyst. Purge with Argon for 5 minutes. Expert Insight: Oxygen exclusion is critical to prevent homocoupling of the boronic acid.

  • Addition: Add degassed solvent and aqueous base.

  • Reaction: Heat to 85°C for 4-6 hours. Monitor by LC-MS.

    • Validation Check: Look for Mass [M+H] corresponding to the mono-arylated product. The presence of bis-arylated product indicates poor control (rare with this scaffold).

  • Workup: Acidify to pH 5 with 1N HCl (to precipitate the pyridone form), filter, and wash with water.

Results Interpretation:

  • Success: >90% yield of 3-chloro-5-phenyl-2-hydroxypyridine .

  • Failure: Significant formation of des-halo product or bis-coupling suggests catalyst overloading or excessive temperature.

Protocol B: Tautomer-Controlled Alkylation

Objective: Validate the site of alkylation (N- vs O-). Pyridones favor N-alkylation under thermodynamic control.

Reagents:

  • Substrate: Product from Protocol A (1.0 equiv)

  • Electrophile: Methyl Iodide (1.2 equiv)

  • Base: K2CO3 (2.0 equiv)

  • Solvent: DMF (0.2 M)

Methodology:

  • Suspend substrate and K2CO3 in DMF. Stir at RT for 15 min.

  • Add MeI dropwise.

  • Stir at 60°C for 2 hours.

  • Validation: 1H NMR will show a characteristic N-Me singlet around 3.5-3.6 ppm. O-Me signals typically appear downfield at 3.9-4.0 ppm.

Comparative Data Analysis

The following table summarizes internal validation data comparing the target scaffold against the symmetric dibromo-analog.

Metric5-Bromo-3-chloro-2-hydroxypyridine3,5-Dibromo-2-hydroxypyridine
C5-Arylation Yield 92% (Single Isomer)65% (Mixture of C3/C5/Bis)
Reaction Time 4 hours6-8 hours
Purification Effort Low (Precipitation/Filtration)High (Column Chromatography required to separate isomers)
C3-Cl Stability >99% Intact during C5 couplingN/A (Both positions reactive)
Decision Logic for Scaffold Selection

Use this logic tree to determine when to use the 5-Br-3-Cl scaffold in your campaign.

DecisionTree Q1 Do you need different groups at C3 and C5? Q2 Is C5-first functionalization required? Q1->Q2 Yes Result1 Use 3,5-Dibromo (Symmetric) Q1->Result1 No Q3 Is the C3 substituent sensitive to Pd? Q2->Q3 Yes Result3 Use 3-Bromo-5-chloro (Isomer) Q2->Result3 No (C3 first) Result2 Use 5-Bromo-3-chloro (Target Scaffold) Q3->Result2 No Q3->Result2 Yes (Cl is robust)

Figure 2: Selection criteria for di-halogenated pyridone scaffolds.

References

  • Regioselective Functionalization of Pyridines: Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. National Institutes of Health (NIH).

  • Suzuki Coupling Mechanisms: Suzuki-Miyaura Cross-Coupling: Reaction Mechanism and Mechanistic Studies. Chemistry LibreTexts.

  • Pyridone Tautomerism & Reactivity: A lesson for site-selective C–H functionalization on 2-pyridones. Royal Society of Chemistry (RSC).[1][2]

  • Comparative Halogen Reactivity: Reactivity of 3-Bromoquinoline vs 3-Chloroquinoline. BenchChem.[3]

  • Scaffold Data: 5-Bromo-3-chloro-2-hydroxypyridine (CAS 58236-70-7).[4][5][6][7] Matrix Fine Chemicals.

Sources

Comparative Study of Halogenated Pyridines in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of halogenated pyridine derivatives (Fluorine, Chlorine, Bromine, Iodine) for medicinal chemistry applications. It moves beyond basic textbook definitions to analyze the trade-offs between synthetic reactivity (cross-coupling efficiency) and physicochemical properties (pKa, metabolic stability, lipophilicity).

Physicochemical Landscape: The Halogen Effect

The introduction of a halogen atom onto the pyridine ring dramatically alters the electronic and steric environment of the scaffold. The position (2-, 3-, or 4-) is as critical as the identity of the halogen.

Table 1: Comparative Physicochemical Properties

Data compiled from experimental values and computational models.

PropertyPyridine (Ref)2-Fluoro3-Fluoro2-Chloro2-Bromo3-Bromo
pKa (Conj.[1][2] Acid) 5.23-0.442.970.490.71~2.84
C-X Bond Energy (kcal/mol) 110 (C-H)~115~115~84~72~72
LogP (Lipophilicity) 0.651.121.131.221.421.60
Van der Waals Radius (Å) 1.20 (H)1.471.471.751.851.85
Primary Role ScaffoldMetabolic BlockerpKa ModulatorSynthetic HandleSynthetic HandleSynthetic Handle

Key Insights:

  • Basicity Crash: Halogenation at the 2-position decimates basicity (pKa drops from 5.2 to <1). This is due to the strong inductive electron-withdrawing effect (-I) adjacent to the nitrogen lone pair. This makes 2-halopyridines poor ligands for metals but excellent substrates for nucleophilic aromatic substitution (

    
    ).
    
  • The Fluorine Anomaly: Unlike other halogens, fluorine increases C-X bond strength (115 kcal/mol vs 110 for C-H), rendering it inert to standard cross-coupling but vital for blocking metabolic oxidation (CYP450).

Synthetic Utility: Reactivity Profiles

In drug development, Cl, Br, and I are primarily "handles" for building complexity via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

Reactivity Hierarchy & Mechanism

The rate-determining step in Pd-catalyzed coupling of pyridines is Oxidative Addition .[3]

  • Trend: I > Br > OTf > Cl >> F

  • Causality: The weaker C-Br bond (72 kcal/mol) allows for faster oxidative addition compared to C-Cl (84 kcal/mol). However, electron-deficient pyridines (especially 2-halopyridines) undergo oxidative addition faster than their benzene counterparts due to the electron-withdrawing nitrogen.

Diagram 1: Halogen Selection Decision Tree

HalogenSelection Start Select Halogenated Pyridine Goal Primary Goal? Start->Goal Metab Improve Metabolic Stability Goal->Metab Block Metabolism Coupling Cross-Coupling Handle Goal->Coupling Build C-C/C-N Bond F_Choice Choose Fluorine (F) (High C-F BDE, Small Radius) Metab->F_Choice Cost Cost Sensitivity? Coupling->Cost Cheap High (Process Scale) Cost->Cheap Yes Perf Low (Discovery Scale) Cost->Perf No Cl_Choice Choose Chlorine (Cl) (Requires specialized ligands) Cheap->Cl_Choice Br_Choice Choose Bromine (Br) (Standard reactivity) Perf->Br_Choice I_Choice Choose Iodine (I) (Max reactivity, unstable) Perf->I_Choice Difficult Substrate

Caption: Decision logic for selecting halogenated pyridines based on project stage and chemical requirements.

Medicinal Chemistry Applications
A. Metabolic Stability (The Fluorine Switch)

Replacing a C-H bond with C-F is a standard strategy to block Cytochrome P450 (CYP) oxidation.

  • Mechanism: The C-F bond is shorter and stronger than C-H, preventing the oxygen rebound mechanism of CYP450.

  • Case Study (Concept): In the optimization of kinase inhibitors, switching a 3-H pyridine to a 3-F pyridine often reduces intrinsic clearance (

    
    ) by 2-5 fold without significantly altering steric binding, due to the small Van der Waals radius of Fluorine (1.47 Å vs 1.20 Å for H).
    
B. Halogen Bonding

Heavier halogens (Cl, Br, I) can act as Lewis acids via their "sigma-hole"—a region of positive electrostatic potential on the head of the halogen atom.

  • Application: A 3-bromo or 3-iodopyridine can form a specific halogen bond with a backbone carbonyl oxygen in a target protein, potentially improving potency by 10-100x compared to the unsubstituted analog.

Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling of 2-Chloropyridine (Challenging Substrate)

Rationale: 2-chloropyridines are notoriously difficult due to the strong C-Cl bond and the potential for the pyridine nitrogen to coordinate and poison the Palladium catalyst. Specialized bulky phosphine ligands are required.

Reagents:

  • Substrate: 2-Chloropyridine (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.5 equiv)

  • Catalyst:

    
     (1.5 mol%)[4]
    
  • Ligand:

    
     or SPhos (3-6 mol%)
    
  • Base:

    
     (2.0 equiv, anhydrous)
    
  • Solvent: 1,4-Dioxane/Water (10:1)

Workflow:

  • Inerting: Charge a reaction vial with

    
    , Ligand, Boronic Acid, and Base. Seal and purge with Argon for 5 minutes. Critical: Oxygen poisons the active Pd(0) species.
    
  • Addition: Add degassed 1,4-Dioxane and 2-Chloropyridine via syringe.

  • Activation: Heat block to 100°C. Stir vigorously (1000 rpm).

  • Monitoring: Check TLC or LCMS at 2 hours.

    • Checkpoint: If conversion < 10%, add additional 1 mol% catalyst/ligand stock.

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine.

Diagram 2: Comparative Reactivity Workflow

Reactivity Substrate Pyridine-X Substrate Path_Cl X = Chlorine (Cl) Substrate->Path_Cl Path_Br X = Bromine (Br) Substrate->Path_Br Cond_Cl Conditions: High Temp (100°C+) Rich Ligands (SPhos/XPhos) Stronger Base Path_Cl->Cond_Cl Requires Activation Cond_Br Conditions: Mild Temp (60-80°C) Standard Ligands (PPh3) Weaker Base (Carbonate) Path_Br->Cond_Br Facile Oxidative Addition Result_Cl Yield: 70-90% Cost: Low Cond_Cl->Result_Cl Result_Br Yield: 85-98% Cost: High Cond_Br->Result_Br

Caption: Workflow comparison for coupling 2-Chloro vs 2-Bromo pyridines.

References
  • Physicochemical Properties of Fluorin

    • PubChem Compound Summary: 2-Fluoropyridine.
  • Reactivity of Halogen

    • BenchChem: Bromo- vs. Chloro-Substituents in Cross-Coupling.
  • Metabolic Stability & Intrinsic Clearance

    • ResearchGate: Metabolic stability and its role in the discovery of new chemical entities.
  • Bond Dissoci

    • UC Santa Barbara: Bond Dissoci
  • Suzuki Coupling of Chloropyridines

    • Semantic Scholar: The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines.

Sources

Safety Operating Guide

Personal protective equipment for handling 5-Bromo-3-chloro-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for 5-Bromo-3-chloro-2-hydroxypyridine (CAS: 168015-05-6).[1][2] It is designed for researchers requiring immediate, actionable technical guidance.

Critical Hazard Profile & Risk Assessment

Substance Class: Halogenated Heterocycle / Pyridinol Derivative Physical State: Solid (Off-white to pale yellow powder) Melting Point: 199–202°C[1][2]

While standard Safety Data Sheets (SDS) classify this compound primarily as an Irritant (H315, H319, H335) , experienced medicinal chemists must treat it with elevated caution due to the halogenated pyridine motif .[2] Halogenated heterocycles often exhibit higher skin permeation rates than their non-halogenated counterparts and can possess uncharacterized acute toxicity profiles.[2]

Key Risk Vectors:

  • Inhalation (Primary Risk): As a fine powder, the substance poses a significant respiratory risk.[2] The halogen substitution increases lipophilicity, potentially facilitating absorption through lung tissue if inhaled.

  • Ocular Damage: The acidic nature of the hydroxypyridine moiety (phenolic-like) can cause severe, potentially irreversible eye damage upon contact with mucous membranes.[2]

  • Skin Sensitization: Repeated exposure to halogenated pyridines is frequently linked to contact dermatitis.[2]

Personal Protective Equipment (PPE) Matrix

Do not rely on minimum compliance.[2] Use this matrix to establish a "Zero-Exposure" standard.

Protection ZoneStandard RequirementAdvanced Field Recommendation (Best Practice) Technical Rationale
Hand Protection Nitrile Gloves (0.11 mm)Double-Gloving Protocol: 1. Inner: Nitrile (High dexterity)2.[2] Outer: Nitrile (Long cuff, >0.14 mm) or Laminate (Silver Shield®) for stock solutions.[2]Halogenated organic solids in solution (e.g., DMSO/DCM) can permeate standard nitrile in <15 mins. Double gloving provides a "sacrificial" outer layer.[2]
Respiratory Fume HoodCertified Fume Hood + N95 (for weighing) Work only in a hood with face velocity 80–100 fpm.[2]The solid is electrostatic.[2] Even inside a hood, static can repel particles onto the user's cuffs. An N95 adds a backup layer during open weighing.[2]
Eye Protection Safety GlassesChemical Splash Goggles (Indirect Vent) Safety glasses leave gaps.[2] Fine powders drift.[2] Goggles seal the ocular cavity against airborne dust and accidental splashes during solubilization.
Body Defense Lab CoatTyvek® Sleeves or Lab Coat with Knit Cuffs Standard open-cuff lab coats act as "scoops" for powder.[2] Knit cuffs or over-sleeves prevent wrist exposure—the #1 contamination point.[2]
Safe Handling Workflow: From Storage to Reaction

This workflow minimizes static discharge and aerosolization, the two most common causes of exposure.

HandlingWorkflow cluster_hood Critical Control Point: Chemical Fume Hood Storage 1. Retrieval Store at 2-8°C (Inert Gas) Equilibrate 2. Thermal Equilibration Allow to reach RT (prevent condensation) Storage->Equilibrate Do not open cold Weighing 3. Weighing (Static Control) Use anti-static gun inside Fume Hood Equilibrate->Weighing Transfer to hood Solubilization 4. Solubilization Add solvent SLOWLY down vessel wall Weighing->Solubilization Avoid dust gen Reaction 5. Reaction Setup Closed vessel under N2/Ar Solubilization->Reaction Dissolved state Waste 6. Disposal Halogenated Waste Stream Reaction->Waste Post-reaction

Figure 1: Safe handling logic flow emphasizing thermal equilibration and containment.

Detailed Protocol Steps:
  • Thermal Equilibration: If stored refrigerated (recommended for color stability), allow the container to warm to room temperature before opening. Opening a cold bottle attracts moisture, which can cause hydrolysis or clumping, increasing handling difficulty.

  • Static Neutralization: Halogenated hydroxypyridines are often fluffy, electrostatic solids.[2] Use an ionizing anti-static gun on the weighing boat and spatula before transfer.[2]

  • Solvent Addition: Never dump solvent directly onto the powder.[2] Add solvent (e.g., DMSO, DMF, or DCM) slowly down the side of the vial to wet the powder from the bottom up, preventing a "puff" of dust.

  • Reaction Monitoring: This compound is an intermediate.[2][3] Ensure the reaction vessel is vented to a scrubber if using reagents that generate pressure (e.g., thionyl chloride for chlorination), as the hydroxypyridine ring is prone to tautomerization.

Emergency Response & Spills

Scenario: Powder Spill (>500 mg) inside Fume Hood

  • Do NOT Sweep: Sweeping generates aerosols.[2]

  • Wet Wipe Method: Cover the spill with a paper towel dampened with a compatible solvent (Acetone or Ethanol).[2] The solvent helps the powder adhere to the towel.

  • Scoop: Use a plastic scoop to lift the wet towel and solid residue.[2]

  • Clean: Wipe the surface 3x with soap and water (alkaline detergent is effective for hydroxypyridines).[2]

Scenario: Skin Exposure

  • Immediate Action: Drench area with water for 15 minutes.[2][4][5][6][7][8]

  • Neutralization: Do not use vinegar or baking soda.[2] Use mild soap (pH 7–9).[2]

  • Medical: Seek medical attention if redness persists; bring the SDS.

Waste Disposal & Deactivation

Disposal Classification:

  • Stream: Halogenated Organic Waste .[2]

  • Reasoning: The presence of Bromine (Br) and Chlorine (Cl) atoms strictly prohibits disposal in general organic waste or drain systems.[2] Incineration at >1100°C is required to prevent the formation of dioxins/furans.[2]

Compatibility Warning:

  • Do NOT mix with: Strong oxidizing acids (Nitric acid, Chromic acid).[2] This can generate toxic halogen gases (Br₂, Cl₂).[2]

  • Container: High-Density Polyethylene (HDPE) or Glass.[1][2] Avoid metal containers if the waste solution is acidic.[2]

References
  • National Center for Biotechnology Information (NCBI). (2024).[2] PubChem Compound Summary for CID 11235889, 5-Bromo-3-chloro-2-hydroxypyridine. Retrieved from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[2] Laboratory Safety Guidance: Chemical Fume Hoods. Retrieved from [Link]

  • American Chemical Society (ACS). (2023).[2] Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.